![molecular formula C23H21FN6O2S B3005694 3-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1224015-38-6](/img/structure/B3005694.png)

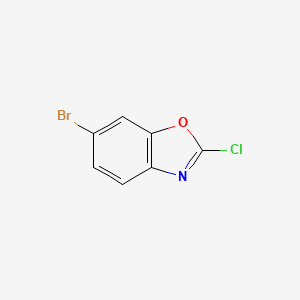

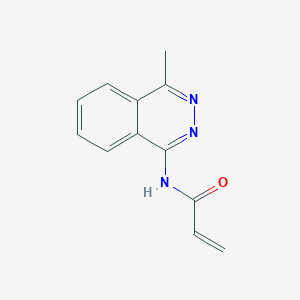

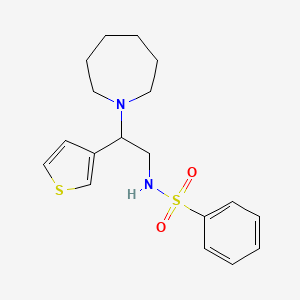

3-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

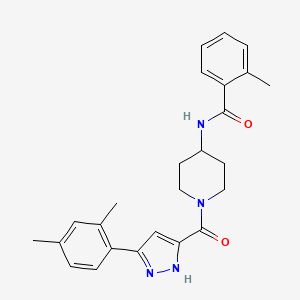

The compound is a complex organic molecule that appears to be related to a class of compounds that interact with biological receptors, such as the adenosine A2A receptors and histamine H4 receptors, as indicated by the structures and activities described in the provided papers. The presence of a piperazine ring, a triazolo-pyrazine core, and a fluorophenyl group suggests that this compound could be designed for high affinity and specificity towards certain receptor targets in the central nervous system or peripheral tissues.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions that typically start with a core scaffold to which various substituents are added. For example, the synthesis of a PET tracer with a similar triazolo-pyrazine core involved the addition of a piperazine ring and a methoxyethoxyphenyl group to the core structure . The synthesis of compounds with such complexity often requires careful control of reaction conditions and the use of protecting groups to achieve high purity and yield.

Molecular Structure Analysis

The molecular structure of the compound likely features a triazolo-pyrazine core, which is a fused heterocyclic system known for its stability and potential biological activity. The piperazine ring is a common feature in pharmaceuticals, providing a flexible linker that can adopt various conformations to fit into receptor binding sites. The fluorophenyl group is a common bioisostere for a hydrogen or a hydroxyl group and is known to enhance binding affinity through its electronegative character .

Chemical Reactions Analysis

Compounds with piperazine moieties can undergo metabolic bioactivation, leading to the formation of reactive intermediates such as glyoxal, which can contribute to genotoxicity . The presence of a piperazine ring in the compound suggests that similar metabolic pathways could be relevant for its bioactivation and potential toxicity. The reactivity of such intermediates would need to be carefully considered in the development of this compound as a therapeutic agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of a fluorine atom could increase the lipophilicity of the compound, potentially enhancing its ability to cross biological membranes, such as the blood-brain barrier. The heterocyclic rings in the compound would contribute to its chemical stability, while the piperazine ring could affect its solubility and pharmacokinetic profile. The exact properties would need to be determined experimentally through techniques such as high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

- Piperazine and triazolo-pyrazine derivatives, including compounds similar to the specified chemical, have been synthesized and shown to possess significant antimicrobial properties. These compounds, including N-{[(3-chlorophenyl)]-4-(dibenzo[b,f][1,4]thiazepin-11-yl)}piperazine-1-carboxamide, have demonstrated good growth inhibition against various bacterial strains, highlighting their potential as antimicrobial agents (Patil et al., 2021).

Potential in Treating Neurological Disorders

- Some derivatives of the specified chemical, particularly those involving piperazine-derived triazolo-pyrazines, have shown promise as adenosine A2a receptor antagonists. This is significant in the context of neurological disorders, as these receptors are implicated in conditions such as Parkinson's disease (Peng et al., 2005).

Cancer Research

- Certain derivatives of 1,2,4-triazolo-pyrazine, structurally related to the specified compound, have been synthesized and evaluated for their anticancer properties. These compounds have shown promising results in inhibiting cancer cell growth, indicating potential applications in cancer treatment (Puthiyapurayil et al., 2014).

Imaging in Neuroscience

- Derivatives of triazolo-pyrazine, closely related to the specified chemical, have been developed for brain imaging purposes, particularly in mapping cerebral adenosine A2A receptors using PET and SPECT imaging. This is crucial in understanding and monitoring neurological diseases, including Parkinson's disease (Zhou et al., 2014).

Drug Development and Modification

- The chemistry of compounds like the specified chemical is essential in the development and modification of drugs. Understanding the genotoxicity of such compounds, particularly those involving piperazine and triazolo-pyrazine derivatives, helps in designing safer and more effective pharmaceuticals (Gunduz et al., 2018).

Eigenschaften

IUPAC Name |

3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN6O2S/c24-17-6-8-18(9-7-17)27-10-12-28(13-11-27)20(31)16-33-23-26-25-21-22(32)29(14-15-30(21)23)19-4-2-1-3-5-19/h1-9,14-15H,10-13,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKBEKVYTQIIJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CSC3=NN=C4N3C=CN(C4=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride](/img/structure/B3005614.png)

![6-[6-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B3005616.png)

![N-[3-(7-Fluoro-3-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B3005620.png)

![N-(4-nitrophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B3005626.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-6-bromo-2-methyl-2H-indazole-3-carboxamide](/img/structure/B3005628.png)

![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-propylacetamide](/img/structure/B3005631.png)